Calpain Inhibitor Peptide

Übersicht

Beschreibung

Calpain Inhibitors are potential therapeutic modulators in neurodegenerative diseases . Calpains are cysteine proteases activated by calcium ions . Calpain activation is an essential factor causing apoptotic machinery activation in neurodegeneration . Calpain inhibitors should be cell-permeable to have higher specificity . Calpain Inhibitor I, N-Acetyl-Leu-Leu-norleucinal, is a cell-permeable, peptide aldehyde inhibitor of calpain I and calpain II .

Synthesis Analysis

The synthesis of a conformationally constrained β-amino acid calpain inhibitor is described in one of the papers . An eight-membered cyclic nitrogen to nitrogen conformationally constrained dipeptide was attempted for synthesis .

Molecular Structure Analysis

Calpains are calcium-dependent proteolytic enzymes that belong to the cytoplasmic non-lysosomal cysteine proteases family . They are regulated by calcium ions and Calpastatin (CAST), which activates and inhibits calpain . Calpastatin acts as an endogenous calpain inhibitor, ultimately reversibly binds to the active site, and inhibits calcium-sensitive calpains .

Chemical Reactions Analysis

Calpain is not specific for certain amino acid residues or sequences but recognizes bonds between domains . As a result, calpain hydrolyzes substrate proteins in a limited manner, and large fragments retaining intact domains are produced by hydrolysis .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Calpain inhibitors, such as the Calpain Inhibitor Peptide, have been identified as potential therapeutic modulators in neurodegenerative diseases . Calpains are cysteine proteases activated in brain disorders and are important markers and mediators in the pathophysiology of neurodegeneration . The inhibition of calpain activation has appeared as a possible therapeutic target for managing neurodegenerative diseases .

Alzheimer’s, Parkinson’s, and Huntington’s Diseases

Dysregulation of calpain activation and activity has been associated with several neurodegenerative diseases, including Alzheimer’s, Parkinson’s, and Huntington’s diseases . The possibility of utilizing calpain inhibition as a potential therapeutic approach for treating neuronal dysfunctions in these disorders is an area of interest in future calpain research .

Cellular Physiology

Understanding the intricate structure of calpains is crucial for unraveling their roles in cellular physiology and their implications in pathology . Calpains are a class of intracellular cysteine proteases that are expressed in a wide range of tissues .

Post Myocardial Infarction (MI) Inflammation

A recent study has proved that the limitation of calpain activity inhibited the functions of immune cell component in post myocardial infarction (MI) inflammation, leading to the risk of scar healing defects .

Renal Cell Cultures

In a study, an inhibitor of calpain, known as PD150606, was reported to decrease ER stressor (tunicamycin) and reactive chemical toxicants-induced cell death in renal cell cultures .

Proteolytic Enzymes

Calpains, calcium (Ca 2+ )-dependent proteolytic enzymes, belong to the cytoplasmic non-lysosomal cysteine proteases family . Proteolytic enzymes are present in the cytosol and widely expressed in human cells and other living organisms .

Wirkmechanismus

- Specifically, Calpain Inhibitor Peptide aims to inhibit the activity of calpain isoforms, such as calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are present in the brain .

- Additionally, Calpain Inhibitor Peptide enhances autophagy, promoting the clearance of these toxic protein fragments and aggregates .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Zukünftige Richtungen

Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases . The prevention of calpain-mediated apoptosis in degenerating neurons is crucial . The development of reliable and effective approaches to prevent calpain-mediated apoptosis is a significant challenge .

Eigenschaften

IUPAC Name |

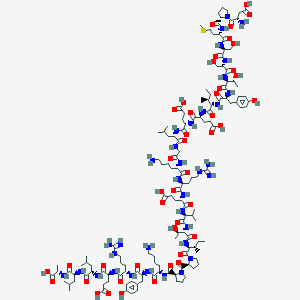

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N35O44S/c1-17-73(11)109(169-126(206)96(64-79-37-41-81(181)42-38-79)165-133(213)111(76(14)178)171-128(208)98(68-177)167-127(207)97(67-176)166-121(201)91(51-59-220-16)159-129(209)99-32-25-56-173(99)135(215)82(143)65-107(191)192)132(212)160-89(45-49-105(187)188)118(198)156-87(43-47-103(183)184)119(199)161-92(60-69(3)4)113(193)150-66-102(182)152-83(28-19-21-52-141)114(194)153-85(30-23-54-148-139(144)145)115(195)157-90(46-50-106(189)190)122(202)168-108(72(9)10)131(211)172-112(77(15)179)134(214)170-110(74(12)18-2)137(217)175-58-27-34-101(175)136(216)174-57-26-33-100(174)130(210)158-84(29-20-22-53-142)117(197)164-95(63-78-35-39-80(180)40-36-78)125(205)154-86(31-24-55-149-140(146)147)116(196)155-88(44-48-104(185)186)120(200)162-94(62-71(7)8)124(204)163-93(61-70(5)6)123(203)151-75(13)138(218)219/h35-42,69-77,82-101,108-112,176-181H,17-34,43-68,141-143H2,1-16H3,(H,150,193)(H,151,203)(H,152,182)(H,153,194)(H,154,205)(H,155,196)(H,156,198)(H,157,195)(H,158,210)(H,159,209)(H,160,212)(H,161,199)(H,162,200)(H,163,204)(H,164,197)(H,165,213)(H,166,201)(H,167,207)(H,168,202)(H,169,206)(H,170,214)(H,171,208)(H,172,211)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,218,219)(H4,144,145,148)(H4,146,147,149)/t73-,74-,75-,76+,77+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPSVIJMEZNWGW-ULDLRERSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N35O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583222 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3136.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128578-18-7 | |

| Record name | PUBCHEM_16157844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)